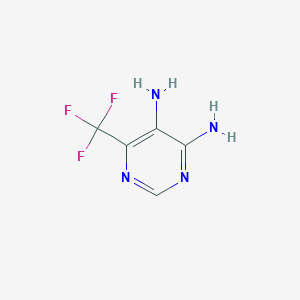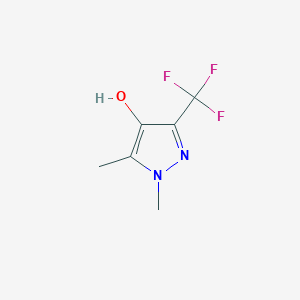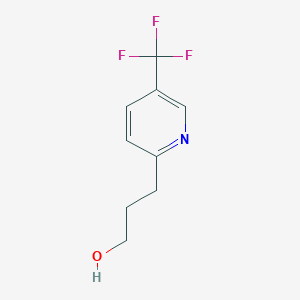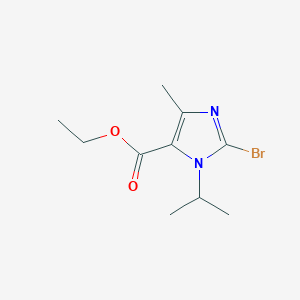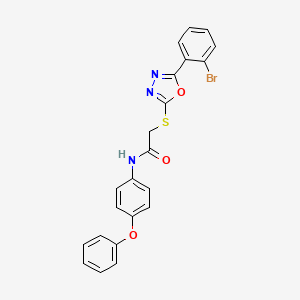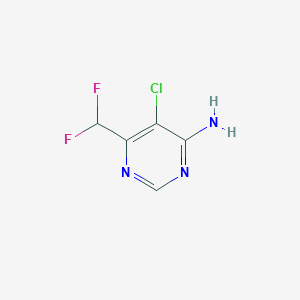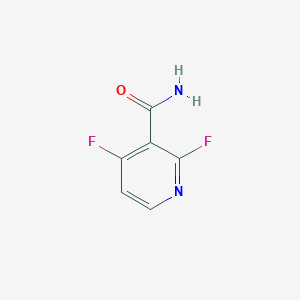
2,4-Difluoronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoronicotinamide is a chemical compound with the molecular formula C6H4F2N2O. It is a derivative of nicotinamide, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 4 positions. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the direct fluorination of nicotinamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may involve multi-step synthesis starting from commercially available precursors. The steps include halogenation, amide formation, and subsequent purification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to control the fluorination process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoronicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated nicotinic acid derivatives.
Reduction: Reduction reactions can convert it to fluorinated pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated pyridine and nicotinic acid derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
2,4-Difluoronicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoronicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor. The pathways involved include those related to metabolic processes and signal transduction.
Comparison with Similar Compounds
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenylmethanamine
- 2,4-Difluorobenzamide
Comparison: Compared to these similar compounds, 2,4-Difluoronicotinamide is unique due to its amide functional group attached to the fluorinated pyridine ring. This structural difference imparts distinct chemical reactivity and biological activity, making it more suitable for specific applications in medicinal chemistry and enzyme inhibition studies.
Properties
Molecular Formula |
C6H4F2N2O |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
2,4-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
ZOLFHQXOYMOQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11777163.png)
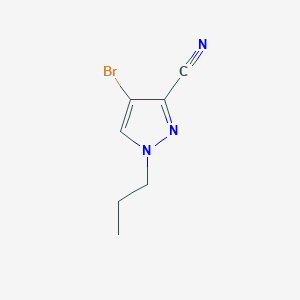
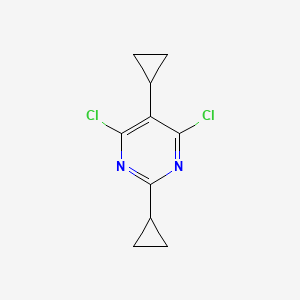
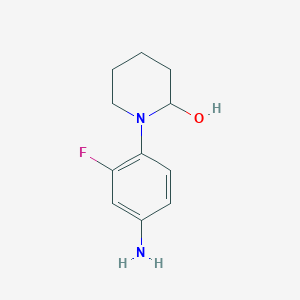
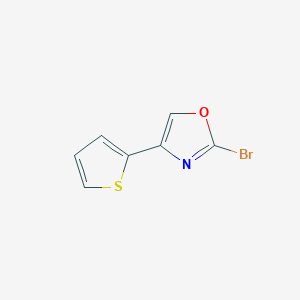
![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)


